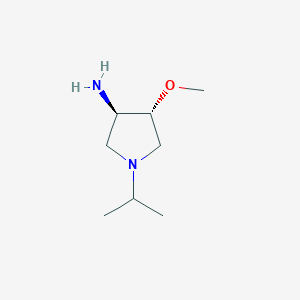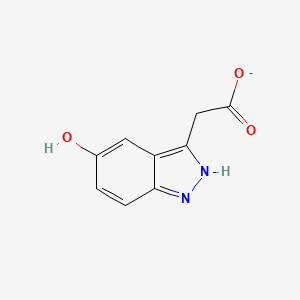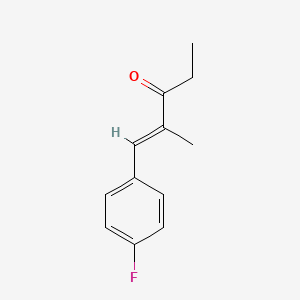
trans-1-Isopropyl-4-methoxy-3-pyrrolidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups make it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, where a dipolarophile reacts with an achiral ylide precursor. This method has been shown to produce the desired compound with high stereoselectivity and yield .
Industrial Production Methods
Industrial production of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of chiral catalysts and advanced purification methods, such as crystallization and chromatography, are essential to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways and producing therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-3-Hydroxy-4-(hydroxymethyl)-1-[(4-oxo-4,4a,5,7a-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]pyrrolidinium: This compound shares a similar pyrrolidine core but differs in its functional groups and overall structure.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar stereochemistry but different functional groups and applications.
Uniqueness
(3R,4R)-1-Isopropyl-4-methoxypyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(3R,4R)-4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
RCRIZLJMLOJTPO-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)N1C[C@H]([C@@H](C1)OC)N |
SMILES canónico |
CC(C)N1CC(C(C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11757895.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11757908.png)

![1-(2-fluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11757920.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)

